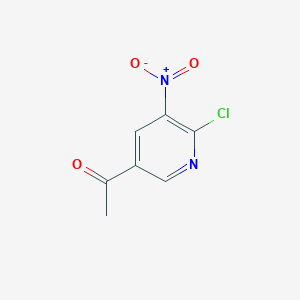

1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloro-5-nitropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c1-4(11)5-2-6(10(12)13)7(8)9-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUVOPNXKQOJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563736 | |

| Record name | 1-(6-Chloro-5-nitropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127356-40-5 | |

| Record name | 1-(6-Chloro-5-nitropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(6-chloro-5-nitropyridin-3-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of 2-chloropyridine to yield the key intermediate, 1-(6-chloropyridin-3-yl)ethanone, followed by a regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

-

Step 1: Friedel-Crafts Acylation of 2-Chloropyridine. This step introduces the acetyl group at the 3-position of the pyridine ring to form 1-(6-chloropyridin-3-yl)ethanone. The reaction employs a Lewis acid catalyst, typically anhydrous aluminum chloride, to activate the acylating agent.

-

Step 2: Nitration of 1-(6-chloropyridin-3-yl)ethanone. The intermediate is then subjected to electrophilic aromatic substitution using a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 5-position of the pyridine ring.

Data Presentation

The following tables summarize the key reactants, reagents, and expected yields for each step of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of 1-(6-chloropyridin-3-yl)ethanone (Step 1)

| Reagent/Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Chloropyridine | C₅H₄ClN | 113.54 | 0.050 | 1.0 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.055 | 1.1 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 0.055 | 1.1 |

| Methylene Chloride | CH₂Cl₂ | 84.93 | - | - |

| Concentrated HCl | HCl | 36.46 | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

Table 2: Reagents and Conditions for the Synthesis of this compound (Step 2)

| Reagent/Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |

| 1-(6-chloropyridin-3-yl)ethanone | C₇H₆ClNO | 155.58 | (Assumed from Step 1) | 1.0 |

| Concentrated Nitric Acid (65%) | HNO₃ | 63.01 | 1.1 | (Typical) |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | (Catalyst/Solvent) |

Experimental Protocols

Step 1: Synthesis of 1-(6-chloropyridin-3-yl)ethanone

This procedure is adapted from a general Friedel-Crafts acylation protocol.[1]

-

Reaction Setup: In a 100-mL round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv.) and 15 mL of methylene chloride.

-

Reagent Addition: Cool the mixture to 0°C in an ice/water bath. Prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv.) in 10 mL of methylene chloride and add it to the addition funnel. Add the acetyl chloride solution dropwise to the aluminum chloride suspension over 10 minutes.

-

Acylation: Following the addition of acetyl chloride, add a solution of 2-chloropyridine (0.050 mol) in 10 mL of methylene chloride dropwise via the addition funnel. Control the rate of addition to prevent excessive boiling.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, while stirring. Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with 20 mL of methylene chloride.

-

Purification: Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure is based on a general method for the nitration of aromatic compounds.[2]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 equiv.) to a sufficient amount of concentrated sulfuric acid, while cooling in an ice bath.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the 1-(6-chloropyridin-3-yl)ethanone obtained from Step 1 in concentrated sulfuric acid. Cool the solution in an ice bath to maintain a temperature below 10°C.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of the acetylpyridine derivative over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Core Chemical Properties of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its physicochemical properties, reactivity, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Core Chemical Properties

This compound, with the CAS number 127356-40-5, is a substituted nitropyridine derivative. Its chemical structure, featuring a pyridine ring substituted with a chloro, a nitro, and an acetyl group, imparts a unique combination of reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₃ | [1][2] |

| Molecular Weight | 200.58 g/mol | [2][3] |

| CAS Number | 127356-40-5 | [1][2][4][5][6] |

| Appearance | Solid (predicted) | General Knowledge |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Not available | [3] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, its structure suggests that it can be synthesized through multi-step reaction pathways common in heterocyclic chemistry. The reactivity of this molecule is largely dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro and acetyl groups, and the presence of a chloro substituent which can act as a leaving group in nucleophilic aromatic substitution reactions.

General Reactivity of Chloronitropyridines

The chemical behavior of this compound is influenced by the interplay of its functional groups. The pyridine ring is electron-deficient, and this is further amplified by the presence of the nitro group, making the ring susceptible to nucleophilic attack. The chlorine atom at the 6-position is a potential site for nucleophilic aromatic substitution, a common reaction for chloronitropyridines.

The kinetics of reactions between chloronitropyridines and various nucleophiles, such as amines and alkoxides, have been studied, generally following an addition-elimination mechanism. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the position of the substituents on the pyridine ring.

Potential Biological Activity

Specific biological studies on this compound are not widely reported. However, the broader class of nitropyridine derivatives has been investigated for a range of biological activities. Nitropyridines are known to be versatile precursors for the synthesis of various biologically active molecules with potential applications as antitumor, antiviral, and anti-neurodegenerative agents.

The nitro group in such compounds can be a crucial pharmacophore or a synthetic handle for further functionalization. It is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The diverse biological activities of nitro compounds, in general, suggest that this molecule could be a valuable building block in drug discovery programs.

Experimental Considerations

Due to the limited availability of specific experimental protocols for this compound, researchers should refer to general methods for the synthesis and handling of related chloronitropyridine and acetophenone derivatives. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for the characterization and purity assessment of the compound.

Logical Relationships in Synthesis and Reactivity

The synthesis and subsequent reactions of this compound can be visualized as a series of logical steps. The following diagram illustrates a generalized workflow for its potential synthesis and further functionalization.

References

An In-depth Technical Guide to 1-(6-Chloro-5-nitropyridin-3-yl)ethanone: A Key Intermediate in Medicinal and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a substituted pyridine derivative that has garnered significant interest as a versatile building block in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. Its unique structural features, including a reactive chlorine atom and a nitro group, provide multiple avenues for chemical modification, making it a valuable intermediate for creating diverse molecular libraries. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in chemical synthesis and biological assays. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 200.58 g/mol | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₃ | [2] |

| CAS Number | 127356-40-5 | [3][4] |

| Appearance | Pale yellow to yellow crystalline powder | [2] |

| Melting Point | 88-92 °C | [2] |

Synthesis and Reactivity

General Synthetic Workflow

Caption: A potential synthetic pathway to this compound.

The presence of both a chloro and a nitro group on the pyridine ring makes this compound a highly reactive intermediate. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through acylation or diazotization reactions. This dual reactivity is key to its utility in combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

Applications in Drug Discovery and Agrochemicals

Substituted pyridines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The structural motif of this compound serves as a scaffold for the development of novel therapeutic agents and agrochemicals.

Kinase Inhibitors

Derivatives of nitropyridine have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy. The general structure of this compound provides a framework that can be elaborated to design potent and selective kinase inhibitors. The ethanone group can be modified to interact with the hinge region of the kinase active site, while substitutions at the chloro and nitro positions can be tailored to achieve selectivity and improve pharmacokinetic properties.

Other Potential Therapeutic Areas

Beyond oncology, pyridine derivatives have been investigated for a wide range of therapeutic applications, including as antiviral, antibacterial, and anti-inflammatory agents. The versatile chemistry of this compound allows for its incorporation into diverse molecular architectures to explore these and other therapeutic possibilities.

Agrochemicals

The pyridine ring is a common feature in many commercially successful herbicides and insecticides. The reactivity of this compound makes it an attractive starting material for the synthesis of novel agrochemicals with improved efficacy and environmental profiles. For instance, it has been reported that 2,6-dichloro-3-nitropyridine, a related compound, possesses herbicidal properties.

Experimental Protocols

While specific experimental protocols for biological assays using this compound are not widely published, general protocols for evaluating the biological activity of related pyridine derivatives can be adapted.

General Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader (luminescence or fluorescence)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase, substrate, and kinase buffer.

-

Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: A generalized workflow for a kinase inhibition assay.

Conclusion

This compound is a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical research. Its readily modifiable structure allows for the synthesis of a wide array of derivatives, making it an important tool for the discovery of novel bioactive molecules. Further research into the synthesis and biological evaluation of compounds derived from this scaffold is warranted to fully explore its potential in developing new drugs and crop protection agents.

References

An In-depth Technical Guide on the Spectral Data of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and plausible experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 127356-40-5

-

Molecular Formula: C₇H₅ClN₂O₃

-

Molecular Weight: 200.58 g/mol

Spectral Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted and may vary slightly from experimental values.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.95 | d (J ≈ 2.5 Hz) | 1H | H-2 (Pyridyl) |

| ~8.60 | d (J ≈ 2.5 Hz) | 1H | H-4 (Pyridyl) |

| ~2.70 | s | 3H | -C(O)CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~194.0 | C =O (Ketone) |

| ~152.0 | C -6 (Pyridyl) |

| ~148.0 | C -2 (Pyridyl) |

| ~141.0 | C -5 (Pyridyl) |

| ~133.0 | C -3 (Pyridyl) |

| ~125.0 | C -4 (Pyridyl) |

| ~27.0 | -C(O)C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1700 - 1680 | C=O stretch | Aryl ketone |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1550 - 1500 | N-O asymmetric stretch | Nitro group |

| 1360 - 1330 | N-O symmetric stretch | Nitro group |

| 800 - 600 | C-Cl stretch | Chloro group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Description |

| 200/202 | [M]⁺ (C₇H₅³⁵ClN₂O₃)⁺ / [M+2]⁺ (C₇H₅³⁷ClN₂O₃)⁺ | Molecular ion peak and its isotope peak (approx. 3:1 ratio) |

| 185/187 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 157/159 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 154 | [M - NO₂]⁺ | Loss of a nitro group |

| 126 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation, likely to be a prominent peak |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

Disclaimer: This is a representative synthetic protocol based on established chemical principles. Appropriate safety precautions should be taken when performing this synthesis.

Reaction Scheme:

Caption: A plausible synthetic workflow for this compound.

Step 1: Nitration of 3-Acetylpyridine

-

To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice-salt bath, add 3-acetylpyridine (10 g, 82.5 mmol) dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (25 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice (500 g).

-

Neutralize the resulting solution with a saturated aqueous solution of sodium carbonate until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-(5-nitropyridin-3-yl)ethanone.

Step 2: Chlorination of 1-(5-Nitropyridin-3-yl)ethanone

-

A mixture of 1-(5-nitropyridin-3-yl)ethanone (5 g, 30.1 mmol) and phosphorus pentachloride (7.5 g, 36.1 mmol) is carefully heated at 120 °C for 3 hours.

-

Alternatively, the intermediate can be N-oxidized followed by treatment with a chlorinating agent like POCl₃.

-

After cooling, the reaction mixture is poured onto crushed ice and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Spectral Data Acquisition

Workflow for Spectral Analysis

Caption: General workflow for the spectral analysis of the synthesized compound.

¹H and ¹³C NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

-

Process the data using appropriate software to determine chemical shifts, multiplicities, coupling constants, and integrations.

Infrared (IR) Spectroscopy

-

Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).

-

Grind the mixture to a fine powder and press it into a thin pellet.

-

Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate.

-

Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (for EI) or liquid chromatography (for ESI).

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 40-400).

This guide provides a foundational understanding of the spectral properties and a plausible synthetic route for this compound, which should serve as a valuable resource for researchers in the field.

A Technical Guide to Determining the Solubility Parameters of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility Parameters

Solubility parameters provide a numerical estimation of the intermolecular interactions within a substance and are a powerful tool for predicting solubility and miscibility.[2]

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of liquid.[3] It is a single-value parameter that is most effective for nonpolar and slightly polar systems.[2] Materials with similar Hildebrand values are likely to be miscible.[2]

Hansen Solubility Parameters (HSP)

For more complex molecules, such as pharmaceuticals, the Hildebrand parameter is often insufficient. Hansen solubility parameters divide the total Hildebrand value into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4]

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Accounts for the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The relationship between the Hildebrand and Hansen parameters is given by the equation: δ² = δD² + δP² + δH²[5]

Experimental Determination of Hansen Solubility Parameters

The most common method for experimentally determining the HSP of a solid is the solvent-probe method. This involves testing the solubility of the solute in a range of solvents with known HSP values.

Experimental Protocol: Solvent-Probe Method

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone.

Materials:

-

This compound (solute)

-

A selection of solvents with known HSP values (see Table 1)

-

Vials with caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Analytical balance

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Solvent Selection: Choose a range of at least 20-30 solvents with a wide distribution of HSP values.

-

Solubility Assessment:

-

For each solvent, prepare a series of vials with increasing concentrations of the solute. A common method is to add an excess of the solute to a known volume of the solvent.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The shake-flask method is a reliable approach for this step.[6][7]

-

After equilibration, visually inspect each vial. If undissolved solid remains, separate the saturated solution from the excess solid by filtration or centrifugation.[1]

-

-

Quantification:

-

Determine the concentration of the dissolved solute in the saturated solution using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.[7]

-

-

Data Classification:

-

Classify each solvent as a "good" solvent or a "poor" solvent based on a predetermined solubility threshold (e.g., > 1% w/v is good, < 1% w/v is poor).

-

-

HSP Calculation:

-

Input the HSP values of the solvents and their classification ("good" or "poor") into a specialized software program (e.g., HSPiP). The software calculates the HSP sphere for the solute. The center of this sphere represents the Hansen Solubility Parameters of the solute.

-

Data Presentation

The experimental data should be compiled into a structured table for analysis.

Table 1: Example Solvent List and Data for HSP Determination

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Solubility (g/100mL) | Classification (Good/Poor) |

| n-Hexane | 14.9 | 0.0 | 0.0 | ||

| Toluene | 18.0 | 1.4 | 2.0 | ||

| Acetone | 15.5 | 10.4 | 7.0 | ||

| Ethanol | 15.8 | 8.8 | 19.4 | ||

| Methanol | 15.1 | 12.3 | 22.3 | ||

| Water | 15.5 | 16.0 | 42.3 | ||

| ... (additional solvents) |

Computational Prediction of Solubility Parameters

In the absence of experimental data, computational methods can provide useful estimations of solubility parameters.

Group Contribution Methods

Group contribution methods, such as those developed by Fedors or van Krevelen, estimate solubility parameters by summing the contributions of the individual functional groups within the molecule.

Table 2: Template for Group Contribution Calculation for this compound

| Functional Group | Contribution to δD | Contribution to δP | Contribution to δH |

| Pyridine ring | |||

| Chloro group | |||

| Nitro group | |||

| Ethanone group | |||

| Total |

Note: Specific group contribution values would need to be sourced from literature or specialized software.

Visualizing Workflows and Concepts

Experimental Workflow for HSP Determination

Caption: Experimental workflow for determining Hansen Solubility Parameters.

Relationship between Hildebrand and Hansen Parameters

Caption: Conceptual relationship between Hildebrand and Hansen solubility parameters.

Conclusion

While direct solubility parameter data for this compound is not currently published, this guide provides the necessary theoretical framework and practical methodologies for its determination. By following the outlined experimental and computational procedures, researchers can obtain the critical solubility parameters needed to advance formulation development, predict compatibility with excipients, and optimize drug delivery systems. The application of these principles is fundamental to modern pharmaceutical sciences.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Solubility Parameters-- [cool.culturalheritage.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. api.pageplace.de [api.pageplace.de]

An In-depth Technical Guide to the Potential Mechanism of Action of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a substituted nitropyridine, a class of compounds recognized for their significant role as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] While direct studies on the mechanism of action of this specific molecule are not extensively documented in publicly available literature, its structural features—a pyridine ring substituted with a chloro group, a nitro group, and an ethanone moiety—suggest several plausible biological activities. This guide consolidates information on related nitropyridine derivatives to propose potential mechanisms of action and outlines a comprehensive experimental strategy to elucidate its biological function.

Introduction to Nitropyridines in Drug Discovery

Nitropyridines are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs.[2][3] The presence of a nitro group, being strongly electron-withdrawing, significantly influences the chemical reactivity of the pyridine core, making it amenable to various chemical transformations, particularly nucleophilic substitution reactions.[1] This reactivity is often exploited in the synthesis of diverse bioactive molecules, including anticancer, antiviral, and anti-neurodegenerative agents.[2][3]

The subject of this guide, this compound (CAS No. 127356-40-5), possesses the key reactive features of this class, suggesting its potential as a pharmacologically active agent or a key intermediate for the synthesis of such agents.

Structural Features and Potential Reactivity

The chemical structure of this compound features several key functional groups that likely dictate its biological activity:

-

Chloropyridine Core: The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common mechanism for covalent inhibitors that form a bond with nucleophilic residues (such as cysteine) in the active site of target proteins.[4]

-

Nitro Group: The electron-withdrawing nature of the nitro group further activates the pyridine ring for nucleophilic attack. Additionally, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that may exert cytotoxic effects.

-

Ethanone Group: The acetyl group provides a potential point for further chemical modification and may influence the molecule's binding affinity and pharmacokinetic properties.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally related nitropyridine derivatives, we can hypothesize several potential mechanisms of action for this compound.

Numerous nitropyridine derivatives have been identified as kinase inhibitors. For instance, derivatives of 2-chloro-3-nitropyridine have been synthesized and evaluated as potential inhibitors of kinases like p70S6Kβ.[3] A similar compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was designed as a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase by targeting a cysteine residue in the hinge region.[4]

Hypothesized Pathway: Covalent Kinase Inhibition

The chloro-nitropyridine scaffold of this compound may act as a "warhead" for targeted covalent inhibition of kinases. The mechanism would likely involve the nucleophilic attack by a cysteine residue in the kinase's active site on the electron-deficient carbon atom bearing the chlorine, leading to the irreversible inactivation of the enzyme.

Caption: Hypothesized covalent inhibition of a target kinase.

Derivatives of 3-nitropyridine have been synthesized and shown to be potent urease inhibitors.[3] Urease is an important enzyme in certain pathogenic bacteria and is a target for the treatment of infections.

Nitropyridine-containing compounds have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects.[2][3] These activities could be due to various mechanisms, including DNA damage, inhibition of essential enzymes, or disruption of cellular metabolism. The genotoxic potential of some nitropyridines has been noted, which could contribute to their anticancer properties.[5]

Proposed Experimental Protocols for Mechanism of Action Studies

To investigate the potential mechanisms of action of this compound, a systematic experimental approach is required.

Workflow for Investigating Potential Kinase Inhibition

Caption: Experimental workflow for kinase inhibitor profiling.

-

Objective: To identify potential kinase targets.

-

Method: The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot). The percentage of inhibition for each kinase is determined.

-

Data Analysis: Kinases showing significant inhibition (e.g., >50%) are identified as primary "hits."

-

Objective: To quantify the potency of the compound against the identified kinase hits.

-

Method: Dose-response curves are generated by incubating varying concentrations of the compound with the target kinase, ATP, and a suitable substrate. Kinase activity can be measured using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., Promega's ADP-Glo™).

-

Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a four-parameter logistic equation.

-

Objective: To determine if the inhibition is covalent and to identify the site of modification.

-

Method: The target kinase is incubated with the compound, and the resulting protein is analyzed by intact protein mass spectrometry (MS) to detect a mass shift corresponding to the addition of the compound. To identify the specific amino acid residue modified, the protein-compound complex is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem MS (MS/MS).

-

Data Analysis: The mass spectrum will show a new peak with an increased mass corresponding to the protein-inhibitor adduct. MS/MS analysis will pinpoint the modified peptide and, subsequently, the specific amino acid residue.

-

Objective: To confirm target engagement and downstream effects in a cellular context.

-

Method:

-

Target Engagement: Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that the compound binds to the target kinase within cells.

-

Downstream Signaling: Western blotting can be used to measure the phosphorylation status of known substrates of the target kinase in cells treated with the compound.

-

Phenotypic Effects: Cell viability assays (e.g., MTT, CellTiter-Glo®) can determine the effect of the compound on cell proliferation, particularly in cell lines where the target kinase is a known driver of growth.

-

Quantitative Data for Structurally Related Compounds

| Compound Class | Target | Assay | Activity (IC50) | Reference |

| 3-Nitropyridylpiperazine derivatives | Jack Bean Urease | Urease Inhibition | ~2.0–2.3 µM | [3] |

| 5-Nitropyridin-2-yl derivative | Chymotrypsin | Enzyme Inhibition | 8.67 ± 0.1 µM | [3] |

| 5-Nitropyridin-2-yl derivative | Urease | Enzyme Inhibition | 29.21 ± 0.98 µM | [3] |

| Nitropyridine-fused furoxan | HIV-1 Integrase (Strand Transfer) | Enzyme Inhibition | 190 ± 30 µM | [3] |

| Nitropyridine-fused furoxan | HIV-1 Integrase (3' Processing) | Enzyme Inhibition | 60 ± 15 µM | [3] |

| Nitropyridine-fused furoxan | HIV-1 RNase H | Enzyme Inhibition | 90 ± 20 µM | [3] |

| 2-amino-3-methylpyridine derivative | JAK2 Kinase | Kinase Inhibition | 8.5–12.2 µM | [2] |

Conclusion

This compound is a compound with significant potential for biological activity, stemming from its reactive chloronitropyridine core. Based on the established activities of structural analogs, the most promising potential mechanisms of action include covalent kinase inhibition and inhibition of other key enzymes such as urease. The experimental workflows outlined in this guide provide a robust framework for systematically investigating these hypotheses. Elucidating the precise mechanism of action will be crucial for any future development of this compound or its derivatives as therapeutic agents.

References

A Technical Review of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of nitro and chloro substituents, along with an ethanone moiety, as seen in 1-(6-chloro-5-nitropyridin-3-yl)ethanone, creates a molecule with significant potential for further chemical exploration and biological activity. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological evaluation, and the experimental methodologies employed in their characterization.

Synthesis of Nitropyridine Scaffolds

The synthesis of nitropyridine derivatives is a fundamental aspect of accessing compounds like this compound and its analogs. A common and direct method for introducing a nitro group onto a pyridine ring is through electrophilic nitration. However, the electron-deficient nature of the pyridine ring can make this reaction challenging, often requiring harsh conditions.

One established method involves the nitration of pyridine and its derivatives using a mixture of nitric acid and sulfuric acid. Another approach utilizes dinitrogen pentoxide in an organic solvent, which reacts with pyridine to form an N-nitropyridinium ion. Subsequent reaction with aqueous sodium bisulfite can lead to the formation of 3-nitropyridine derivatives.[1][2]

A notable synthesis of a complex analog, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, highlights a multi-step approach. This synthesis involves a Buchwald-Hartwig arylamination followed by a regioselective nucleophilic aromatic substitution, demonstrating a sophisticated strategy to build complex molecules around the nitropyridine core.[3]

Biological Activities of Analogs

While specific biological data for this compound is not extensively available in the public domain, the biological activities of its analogs and related nitropyridine derivatives provide valuable insights into their potential therapeutic applications. A significant area of investigation for these compounds is in the field of oncology, particularly as kinase inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several nitropyridine derivatives have been investigated for their ability to inhibit various kinases.

One well-documented analog, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine , has been evaluated for its inhibitory activity against a panel of kinases. While it did not show the expected potency against its intended target, MPS1, it demonstrated significant activity against p70S6Kβ, a kinase involved in cell growth and proliferation.[3] This finding suggests that the 6-chloro-3-nitropyridine scaffold can be a valuable starting point for the development of selective kinase inhibitors.

Table 1: Kinase Inhibitory Activity of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [3]

| Kinase | IC50 (nM) |

| MPS1 | >10000 |

| MAPKAPK2 | >10000 |

| p70S6Kβ | 444 |

ATP concentration = 10 µM

The broader class of thieno[2,3-b]pyridine analogs has also been explored as inhibitors of eukaryotic elongation factor-2 kinase (eEF2-K), a key regulator of protein synthesis.[4] This highlights the versatility of the pyridine core in targeting different components of the cellular machinery.

Anticancer Activity

The antiproliferative effects of various heterocyclic compounds containing the pyridine moiety have been documented. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit cytotoxic effects against multiple cancer cell lines, with some compounds demonstrating potent inhibition of key cancer-related kinases like EGFR, Her2, VEGFR2, and CDK2.[5]

While not direct analogs, these studies underscore the potential of substituted pyridine scaffolds in the development of novel anticancer agents. The presence of electron-withdrawing groups like nitro and chloro on the pyridine ring can influence the molecule's electronic properties and its ability to interact with biological targets.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are summaries of key experimental procedures relevant to the synthesis and evaluation of this compound and its analogs.

Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[3]

This synthesis is a multi-step process that can be broadly outlined as follows:

-

Buchwald-Hartwig Amination: 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline is reacted with benzophenone imine in the presence of a palladium catalyst (Pd(OAc)2), a phosphine ligand (BINAP), and a base (t-BuONa) in toluene under microwave irradiation.

-

Imine Hydrolysis: The resulting imine is hydrolyzed using an aqueous solution of hydrochloric acid.

-

Nucleophilic Aromatic Substitution: The obtained 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is then reacted with 2,6-dichloro-3-nitropyridine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a solvent such as 1,4-dioxane at reflux to yield the final product.

Caption: Synthetic workflow for an analog of this compound.

Kinase Inhibition Assay[3]

The inhibitory activity of compounds against protein kinases is typically determined using in vitro assays. A common method is a radiometric assay or a fluorescence-based assay.

-

Assay Components: The assay mixture typically includes the purified kinase enzyme, a substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound at various concentrations.

-

Incubation: The components are incubated together for a specific time at a controlled temperature to allow the kinase to phosphorylate the substrate.

-

Detection: The extent of phosphorylation is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For fluorescence-based assays, changes in fluorescence intensity or polarization are measured.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathways

The identification of specific signaling pathways modulated by this compound and its analogs is an ongoing area of research. The observed kinase inhibitory activity of analogs suggests that these compounds could potentially interfere with signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which is regulated by kinases like p70S6Kβ.

Caption: Hypothesized modulation of the PI3K/AKT/mTOR pathway by a nitropyridine analog.

Conclusion

This compound and its analogs represent a promising class of compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While data on the core compound itself is limited, the synthesis and biological evaluation of its analogs provide a strong rationale for further investigation. The synthetic accessibility of the nitropyridine scaffold, coupled with the demonstrated biological activity of its derivatives, makes this an attractive area for medicinal chemists and drug development professionals. Future work should focus on the systematic synthesis and screening of a library of analogs to establish clear structure-activity relationships and to identify lead compounds with potent and selective biological activity.

References

- 1. This compound , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]

- 2. 1260669-91-7|1-(6-Chloro-5-nitropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Predictive Biological Activity of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the biological activity of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone based on available scientific literature for structurally related compounds. No direct experimental data for this specific molecule was found in the public domain as of the last search. Therefore, the information presented herein is for research and informational purposes only and should be validated by in vitro and in vivo studies.

Introduction

This compound is a small molecule belonging to the nitropyridine class of heterocyclic compounds. The pyridine ring is a "privileged structural motif" in drug design, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The presence of a chloro group, a nitro group, and an ethanone substituent on the pyridine core suggests that this compound could interact with various biological targets. This whitepaper aims to predict the potential biological activities of this compound, propose potential mechanisms of action, and provide a framework for its experimental evaluation.

Predicted Biological Activities and Potential Targets

Based on the biological activities of structurally similar pyridine and nitropyridine derivatives, this compound is predicted to exhibit the following activities:

-

Kinase Inhibition: Pyridine derivatives are widely recognized as kinase inhibitors.[3][4] Specifically, compounds with a 6-chloro-3-nitropyridine moiety have been investigated as potential irreversible kinase inhibitors.[5] The nitro group can act as an electrophilic "warhead," potentially forming covalent bonds with nucleophilic residues, such as cysteine, in the kinase active site.[5] Potential kinase targets could include Epidermal Growth Factor Receptor (EGFR), Janus Kinase 2 (JAK2), and p70S6Kβ.[1][2][4]

-

Anticancer Activity: By targeting kinases involved in cell proliferation and survival, such as EGFR and JAK2, this compound may exhibit cytotoxic effects on cancer cell lines.[1][2][3] Studies on other pyridine derivatives have shown activity against various cancer cell lines, including breast, liver, lung, and colon cancers.[3][4]

-

Antimicrobial Activity: The presence of chloro and nitro groups on aromatic rings has been associated with antimicrobial properties.[6][7] Therefore, this compound could potentially inhibit the growth of various bacterial and fungal strains.[6][8]

-

Enzyme Inhibition: Nitropyridine-containing compounds have been reported as inhibitors of enzymes like urease and chymotrypsin.[1][2]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound. This data can serve as a preliminary guide for predicting the potential potency of the target compound.

| Compound Class | Specific Compound Example | Target | Activity (IC₅₀/MIC) | Reference |

| Pyridine/Pyrimidine Derivatives | Compound 8 (a pyridine derivative) | EGFR (Wild Type) | 0.09 µM | [3][4] |

| Pyridine/Pyrimidine Derivatives | Compound 14 (a pyrimidine derivative) | EGFR (T790M Mutant) | 0.07 µM | [3][4] |

| Nitropyridine Derivatives | 5-nitropyridin-2-yl derivative | Chymotrypsin | 8.67 ± 0.1 μM | [2] |

| Nitropyridine Derivatives | 5-nitropyridin-2-yl derivative | Urease | 29.21 ± 0.98 μM | [2] |

| Nitropyridine-containing JAK2 inhibitors | Not specified | JAK2 | 8.5–12.2 µM | [1] |

Proposed Signaling Pathways

Based on the predicted kinase inhibitory activity, this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival.

Caption: Predicted inhibition of the EGFR signaling pathway.

Caption: Predicted inhibition of the JAK-STAT signaling pathway.

Proposed Experimental Protocols

To validate the predicted biological activities of this compound, a systematic experimental workflow is proposed.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a substituted pyridine derivative that holds significance as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its unique arrangement of chloro, nitro, and acetyl functional groups on the pyridine core provides multiple reaction sites for molecular elaboration. This technical guide provides a comprehensive overview of the available information on this compound, including its physical and chemical properties, a plausible synthetic pathway based on established chemical principles, and a discussion of its potential applications in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates the existing knowledge and provides a framework for its synthesis and utilization.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in a vast array of bioactive molecules. The electronic properties and structural versatility of the pyridine ring make it an attractive template for the design of therapeutic agents targeting a wide range of diseases. The strategic placement of functional groups, such as halogens, nitro groups, and carbonyl moieties, can significantly influence the pharmacological profile of these compounds, affecting their target specificity, bioavailability, and metabolic stability.

This compound, with its distinct trifunctionalized pyridine ring, represents a valuable building block for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for certain nucleophilic substitution reactions, while the acetyl group offers a handle for a variety of chemical transformations. This guide aims to provide a detailed technical overview of this compound for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 127356-40-5 | [1] |

| Molecular Formula | C₇H₅ClN₂O₃ | |

| Molecular Weight | 200.58 g/mol | |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis and Experimental Protocols

While the original publication detailing the first synthesis of this compound could not be definitively identified through extensive literature and patent searches, a plausible and logical synthetic route can be proposed based on well-established principles of organic chemistry. The most likely approach involves the Friedel-Crafts acylation of a suitable chloro-nitropyridine precursor.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway commences with the commercially available 2-chloro-5-nitropyridine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This section provides a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on standard procedures for similar reactions and should be adapted and optimized by qualified personnel.

Materials:

-

2-Chloro-5-nitropyridine

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. Following the addition, the mixture is stirred for 15 minutes at 0 °C. A solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous dichloromethane is then added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, the mixture is cooled to 0 °C and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred vigorously for 30 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Applications

The trifunctionalized nature of this compound makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential applications in various fields.

Pharmaceutical Drug Development

The chloro, nitro, and acetyl groups on the pyridine ring can be selectively manipulated to introduce different pharmacophores.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, thiols, and alcohols. This allows for the introduction of a wide array of substituents, which is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a lead compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then serve as a handle for further functionalization, such as amide bond formation, sulfonylation, or diazotization followed by substitution. The resulting amino-substituted pyridines are common motifs in many biologically active compounds.

-

Modification of the Acetyl Group: The acetyl group can undergo a variety of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an enolate for aldol-type reactions. These modifications can be used to introduce linkers or other functional groups to interact with biological targets.

Caption: Potential synthetic transformations of this compound.

Agrochemicals

Pyridine-based compounds are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The synthetic versatility of this compound makes it a potential starting material for the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science

The electron-deficient nature of the pyridine ring in this compound, further enhanced by the nitro and chloro substituents, could make it a useful building block for the synthesis of novel organic electronic materials, such as charge-transporting materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While its historical discovery remains to be fully elucidated, its chemical structure suggests a range of possible synthetic transformations that can lead to a diverse array of functionalized molecules. The detailed, albeit hypothetical, synthetic protocol provided in this guide offers a practical starting point for its preparation in a laboratory setting. The potential applications of this compound in pharmaceutical and agrochemical research, as well as in materials science, underscore the importance of such versatile building blocks in advancing scientific innovation. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

References

In-Depth Technical Guide to the Safe Handling of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(6-Chloro-5-nitropyridin-3-yl)ethanone (CAS No. 127356-40-5). The information compiled herein is intended to support laboratory best practices and ensure the safety of all personnel.

Chemical Identification and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | AK Scientific, Inc. SDS |

| CAS Number | 127356-40-5 | AK Scientific, Inc. SDS |

| Molecular Formula | C₇H₅ClN₂O₃ | AK Scientific, Inc. SDS |

| Molecular Weight | 200.58 g/mol | AK Scientific, Inc. SDS |

| Appearance | Not available | AK Scientific, Inc. SDS |

| Melting Point | Not available for the specific compound. For the analog 2-Chloro-5-nitropyridine: 105-108 °C. | AK Scientific, Inc. SDS, Jubilant Ingrevia Limited SDS |

| Boiling Point | Not available for the specific compound. For the analog 2-Chloro-5-nitropyridine: 256.6 ± 20.0 °C at 760 mmHg. | AK Scientific, Inc. SDS, Jubilant Ingrevia Limited SDS |

| Solubility | Not available | AK Scientific, Inc. SDS |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

Toxicological Information

| Toxicity Metric | Value | Species | Route | Source |

| LD50 (Acute Oral) | 738.87 mg/kg | Rat | Oral | Jubilant Ingrevia Limited SDS (Predicted) |

| LC50 (Acute Inhalation) | Not Available | - | - | - |

| LD50 (Acute Dermal) | Not Available | - | - | - |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols are generated. |

Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust or fumes.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust and contact with the skin and eyes.

-

Containment and Cleaning Up: Sweep up the spilled material carefully to avoid generating dust. Place the material in a suitable, labeled container for disposal.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols

Detailed experimental protocols involving this chemical should be designed with a thorough understanding of its potential hazards. A comprehensive risk assessment should be conducted before any new procedure is initiated.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most current Safety Data Sheet (SDS) and your institution's safety officer for specific guidance.

An In-depth Technical Guide to 1-(6-Chloro-5-nitropyridin-3-yl)ethanone for Researchers and Drug Development Professionals

Introduction: 1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive chloro group, a nitro group amenable to reduction, and a ketone for further derivatization, makes it a versatile precursor for a wide array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed experimental protocol for a common synthetic application.

Commercial Availability

A number of chemical suppliers offer this compound, typically on a research scale. When sourcing this compound, it is advisable to request a certificate of analysis to confirm purity and identity.

Table 1: Commercial Suppliers of this compound

| Supplier | Location | Website |

| JinYan Chemicals(ShangHai) Co.,Ltd. | Shanghai, China | [Not Available] |

| NovoChemy Ltd. | [Not Available] | [Not Available] |

| Wuhan FengyaoTonghui Chemical Products Co., Ltd. | Wuhan, China | [Not Available] |

| Nanjing Meihao Pharmaceutical Technology Co., Ltd. | Nanjing, China | [Not Available] |

| BLDpharm | Shanghai, China | --INVALID-LINK-- |

| ChemicalBook | [Not Available] | --INVALID-LINK-- |

Physicochemical and Spectroscopic Data

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 127356-40-5 | ChemicalBook |

| Molecular Formula | C₇H₅ClN₂O₃ | ChemicalBook |

| Molecular Weight | 200.58 g/mol | ChemicalBook |

| Appearance | [Not specified, likely a solid] | - |

| Melting Point | [Not experimentally determined in sources] | - |

| Boiling Point | [Not experimentally determined in sources] | - |

| ¹H NMR (Predicted) | [No publicly available experimental data] | - |

| ¹³C NMR (Predicted) | [No publicly available experimental data] | - |

Synthetic Applications and Experimental Protocols

This compound is a valuable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl or heteroaryl substituents at the 6-position of the pyridine ring. This reaction is a cornerstone of modern drug discovery for the synthesis of biaryl compounds.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of chloropyridines.[1][2][3][4][5] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(6-phenyl-5-nitropyridin-3-yl)ethanone.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Suzuki-Miyaura Coupling Pathway

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides[c] Application of the Suzuki-Miyaura Cross-Coupling reactions of 6-chloropurine derivatives with phenylboronic acid [studfile.net]

- 2. researchgate.net [researchgate.net]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. rsc.org [rsc.org]

- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

Methodological & Application

Synthesis Protocol for 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(6-chloro-5-nitropyridin-3-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 2-chloropyridine to yield 1-(6-chloropyridin-3-yl)ethanone, followed by a regioselective nitration to afford the final product. This document outlines the detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized in tables for clarity, and a visual representation of the synthetic workflow is provided using a Graphviz diagram.

Introduction

Pyridine derivatives are fundamental building blocks in medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, this compound, incorporates several key functional groups that make it a versatile precursor for further chemical modifications. The presence of the chloro, nitro, and acetyl groups offers multiple reaction sites for the construction of more complex molecules, particularly in the discovery of novel drug candidates. This protocol details a reliable and reproducible method for the preparation of this important synthetic intermediate.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below.

Experimental Protocols

Step 1: Synthesis of 1-(6-Chloropyridin-3-yl)ethanone

This procedure describes the Friedel-Crafts acylation of 2-chloropyridine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloropyridine | 113.55 | 11.35 g | 0.10 |

| Acetyl chloride | 78.50 | 8.64 g (7.8 mL) | 0.11 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.67 g | 0.11 |

| Dichloromethane (DCM), anhydrous | - | 150 mL | - |

| Ice | - | As needed | - |

| 1 M Hydrochloric acid (HCl) | - | 100 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension.

-

After the addition is complete, add 2-chloropyridine (11.35 g, 0.10 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition of 2-chloropyridine, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 1 M HCl (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(6-chloropyridin-3-yl)ethanone.

Expected Yield and Physical Properties:

| Compound | Appearance | Yield (%) | Melting Point (°C) |

| 1-(6-Chloropyridin-3-yl)ethanone | White to off-white solid | 65-75 | 74-76 |

Step 2: Synthesis of this compound

This procedure describes the regioselective nitration of 1-(6-chloropyridin-3-yl)ethanone.

Materials: